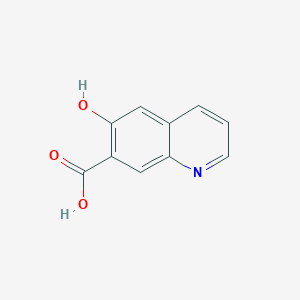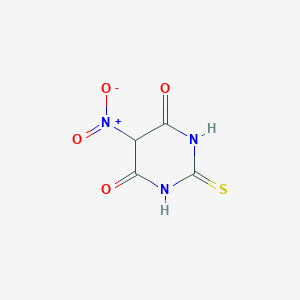
4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butil)-2,3-dihidro-1H-inden-1-ona es un compuesto orgánico que pertenece a la clase de las indanonas. Presenta un grupo terc-butilo unido al núcleo de indanona, lo que confiere propiedades químicas únicas a la molécula.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(tert-Butil)-2,3-dihidro-1H-inden-1-ona generalmente implica la alquilación de 2,3-dihidro-1H-inden-1-ona con haluros de terc-butilo en condiciones básicas. Un método común incluye el uso de cloruro de terc-butilo en presencia de una base fuerte como el hidruro de sodio o el terc-butóxido de potasio. La reacción se lleva a cabo en un solvente aprótico como la dimetilformamida (DMF) o el tetrahidrofurano (THF) a temperaturas elevadas para facilitar el proceso de alquilación.
Métodos de Producción Industrial
A escala industrial, la producción de 4-(tert-Butil)-2,3-dihidro-1H-inden-1-ona puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas catalíticos y condiciones de reacción optimizadas puede mejorar la eficiencia de la síntesis. Además, se emplean técnicas de purificación como la destilación o la recristalización para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(tert-Butil)-2,3-dihidro-1H-inden-1-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El grupo terc-butilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como haluros o aminas en presencia de una base adecuada.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de indanonas sustituidas con varios grupos funcionales.
Aplicaciones Científicas De Investigación
4-(tert-Butil)-2,3-dihidro-1H-inden-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como bloque de construcción en la síntesis orgánica.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como farmacóforo en la química medicinal.
Industria: Utilizado en la producción de polímeros, resinas y otros materiales debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 4-(tert-Butil)-2,3-dihidro-1H-inden-1-ona implica su interacción con objetivos moleculares y vías específicas. El grupo terc-butilo puede influir en la reactividad y la afinidad de unión del compuesto a enzimas o receptores. El compuesto puede actuar como un inhibidor o activador de ciertas vías bioquímicas, dependiendo de su configuración estructural y grupos funcionales.
Comparación Con Compuestos Similares
Compuestos Similares
4-terc-Butilfenol: Comparte el grupo terc-butilo pero difiere en la estructura central.
4-terc-Butilanilina: Contiene un grupo terc-butilo unido a una porción de anilina.
4-terc-Butilcatecol: Presenta un grupo terc-butilo en un anillo de catecol.
Singularidad
4-(tert-Butil)-2,3-dihidro-1H-inden-1-ona es único debido a su núcleo de indanona, que confiere propiedades químicas y reactividad distintivas. La presencia del grupo terc-butilo mejora su estabilidad y lo convierte en un intermedio valioso en la síntesis orgánica.
Propiedades
Fórmula molecular |
C13H16O |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
4-tert-butyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-13(2,3)11-6-4-5-10-9(11)7-8-12(10)14/h4-6H,7-8H2,1-3H3 |
Clave InChI |
NBUBOMICFVPCKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC2=C1CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


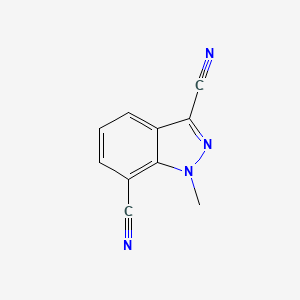
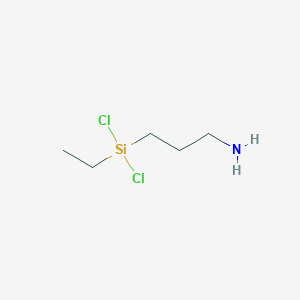


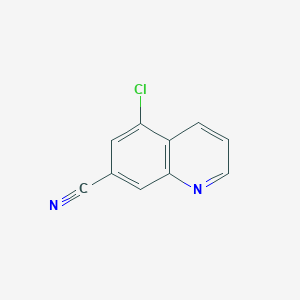
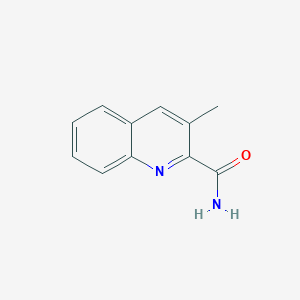
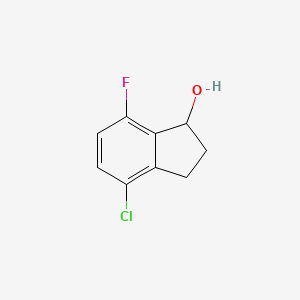
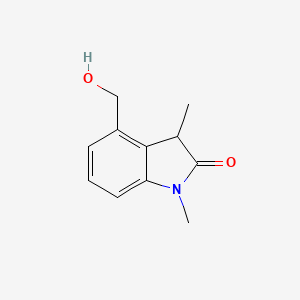
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
